molecular formula C16H13FN2O3S B12880435 4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide CAS No. 181696-40-2

4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide

Cat. No.: B12880435
CAS No.: 181696-40-2
M. Wt: 332.4 g/mol
InChI Key: GVLVIZRBGRSLTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide is a chemical compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a fluorophenyl group, a methylisoxazole ring, and a benzenesulfonamide moiety. It has garnered interest due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide typically involves the following steps:

    Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 4-fluorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base can yield 4-fluorophenyl isoxazole.

    Introduction of the methyl group: The methylation of the isoxazole ring can be carried out using methyl iodide or similar reagents.

    Attachment of the benzenesulfonamide moiety: This step involves the reaction of the methylisoxazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes like acetylcholinesterase.

    Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes like acetylcholinesterase by binding to the active site, thereby preventing the breakdown of acetylcholine. This can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(4-Bromophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide: Similar structure but with a bromine atom instead of fluorine.

    4-(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide: Contains a chlorine atom instead of fluorine.

    4-(3-(4-Methylphenyl)-5-methylisoxazol-4-yl)benzenesulfonamide: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-(3-(4-Fluorophenyl)-5-methylisoxazol-4-yl)benzenesulfonamide imparts unique properties such as increased lipophilicity and metabolic stability. This can enhance its biological activity and make it a more potent compound compared to its analogs.

Properties

CAS No.

181696-40-2

Molecular Formula

C16H13FN2O3S

Molecular Weight

332.4 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C16H13FN2O3S/c1-10-15(11-4-8-14(9-5-11)23(18,20)21)16(19-22-10)12-2-6-13(17)7-3-12/h2-9H,1H3,(H2,18,20,21)

InChI Key

GVLVIZRBGRSLTK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.